molecular formula C7H14N2S B11920048 8-Thia-1,2-diazaspiro[4.5]decane CAS No. 57215-40-4

8-Thia-1,2-diazaspiro[4.5]decane

Katalognummer: B11920048
CAS-Nummer: 57215-40-4
Molekulargewicht: 158.27 g/mol
InChI-Schlüssel: SYJCOMQBKKHJAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Thia-1,2-diazaspiro[45]decane is a heterocyclic compound that contains sulfur and nitrogen atoms within its spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-1,2-diazaspiro[4.5]decane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-Thia-1,2-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Wissenschaftliche Forschungsanwendungen

8-Thia-1,2-diazaspiro[4.5]decane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Thia-1,2-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

8-Thia-1,2-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

The uniqueness of 8-Thia-1,2-diazaspiro[4

Eigenschaften

CAS-Nummer

57215-40-4

Molekularformel

C7H14N2S

Molekulargewicht

158.27 g/mol

IUPAC-Name

8-thia-1,2-diazaspiro[4.5]decane

InChI

InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2

InChI-Schlüssel

SYJCOMQBKKHJAF-UHFFFAOYSA-N

Kanonische SMILES

C1CNNC12CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.